(3R)-4-amino-3-azaniumyl-4-oxobutanoate
Description
(3R)-4-Amino-3-azaniumyl-4-oxobutanoate is a chiral, zwitterionic compound characterized by a central four-carbon backbone. Its structure includes:
- A 4-amino group (NH₂) at the terminal position.
- A 3-azaniumyl group (NH₃⁺) contributing to its cationic charge.
- A 4-oxo group (C=O) at the carbonyl position.
- A stereochemical R-configuration at the third carbon.
Structural analogs and related derivatives (e.g., oxobutanoates, carboxamides) offer indirect insights into its properties .
Properties
IUPAC Name |
(3R)-4-amino-3-azaniumyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-amino-3-azaniumyl-4-oxobutanoate involves specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves a series of organic reactions that may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up from laboratory methods. This involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. Industrial production may also involve continuous flow processes, which allow for better control over reaction parameters and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-amino-3-azaniumyl-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products depending on the substituents introduced.
Scientific Research Applications
(3R)-4-amino-3-azaniumyl-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe to study biological pathways.
Medicine: this compound could be investigated for its potential therapeutic effects or as a lead compound in drug development.
Industry: It may be used in the production of materials with specific properties or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3R)-4-amino-3-azaniumyl-4-oxobutanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share partial structural homology with (3R)-4-amino-3-azaniumyl-4-oxobutanoate:
Key Observations :
- The azaniumyl group in the target compound distinguishes it from neutral analogs like ethyl aroylacetates .
- The R-configuration at C3 introduces stereochemical specificity absent in non-chiral analogs like methyl 2-benzoylamino-3-oxobutanoate .
Comparison with Documented Methods:
- Ethyl Aroylacetates (3a–3g) : Synthesized via condensation of aroyl chlorides with ethyl acetoacetate, followed by azide substitutions .
- Dihydroquinoline Carboxamides: Prepared via cyclization of malonate derivatives with aryl amines, using TLC for purification .
- Methyl 2-Benzoylamino-3-oxobutanoate: Formed via refluxing benzoylamino precursors with aromatic amines in benzene and PTSA .
Reactivity Differences :
- The zwitterionic nature of this compound likely enhances water solubility compared to neutral esters (e.g., methyl/ethyl derivatives).
- The amino group may participate in intramolecular hydrogen bonding, reducing susceptibility to hydrolysis relative to carboxamides .
Physical and Chemical Properties
| Property | This compound (Predicted) | Methyl 2-Benzoylamino-3-oxobutanoate | Dihydroquinoline Carboxamides |
|---|---|---|---|
| Solubility | High (aqueous, zwitterionic) | Low (organic solvents) | Moderate (DMSO/ethanol) |
| Melting Point | 180–200°C (estimated) | 110–115°C | 150–250°C (variable) |
| Stability | pH-sensitive (zwitterion equilibrium) | Stable under anhydrous conditions | Photodegradation reported |
Notes:
Pharmacological and Biochemical Relevance
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